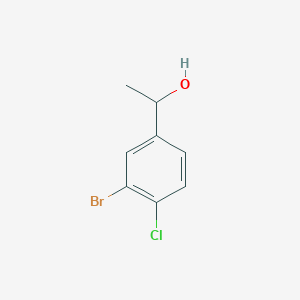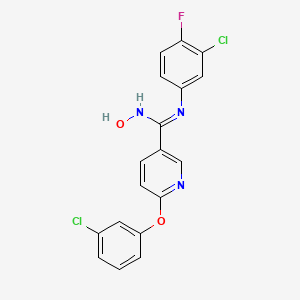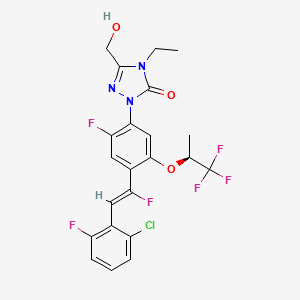
Dhodh-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhodh-IN-19 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-19 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and adhering to stringent quality control measures. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Dhodh-IN-19 undergoes various chemical reactions, including:
Oxidation: Conversion of dihydroorotate to orotate.
Reduction: Inhibition of DHODH activity.
Substitution: Modifications to enhance potency and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions include orotate and other intermediates in the pyrimidine biosynthesis pathway. These products are essential for nucleic acid synthesis and cellular proliferation .
Wissenschaftliche Forschungsanwendungen
Dhodh-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study pyrimidine biosynthesis and enzyme inhibition.
Biology: Investigated for its role in cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Dhodh-IN-19 exerts its effects by inhibiting DHODH, the enzyme responsible for catalyzing the fourth step in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death. The molecular targets and pathways involved include the mitochondrial respiratory chain and pyrimidine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: A derivative of leflunomide used for multiple sclerosis.
Brequinar: A potent DHODH inhibitor with anticancer properties
Uniqueness
Dhodh-IN-19 is unique due to its high potency and selectivity for DHODH. It has shown promising results in preclinical studies for various diseases, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C22H18ClF6N3O3 |
|---|---|
Molekulargewicht |
521.8 g/mol |
IUPAC-Name |
2-[4-[(Z)-2-(2-chloro-6-fluorophenyl)-1-fluoroethenyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H18ClF6N3O3/c1-3-31-20(10-33)30-32(21(31)34)18-9-19(35-11(2)22(27,28)29)13(8-17(18)26)16(25)7-12-14(23)5-4-6-15(12)24/h4-9,11,33H,3,10H2,1-2H3/b16-7-/t11-/m0/s1 |
InChI-Schlüssel |
VRGIITSIPNKYAT-FQKZPNAISA-N |
Isomerische SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)/C(=C/C3=C(C=CC=C3Cl)F)/F)F)CO |
Kanonische SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=CC3=C(C=CC=C3Cl)F)F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


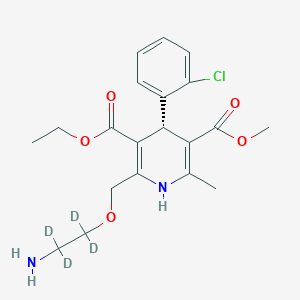
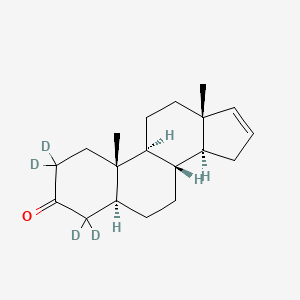
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
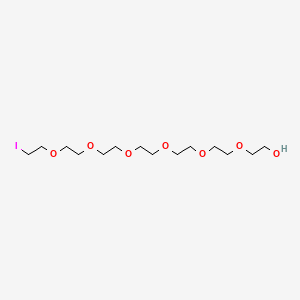
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
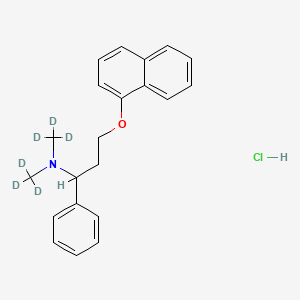
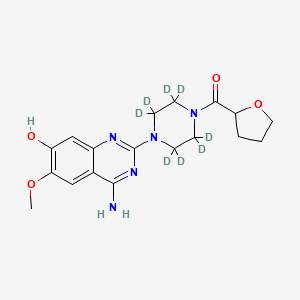
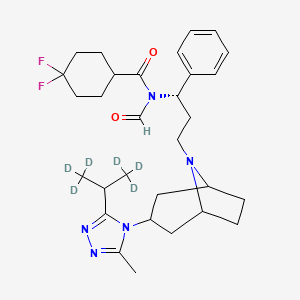
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)
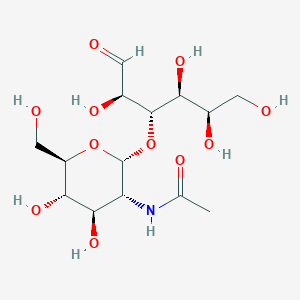
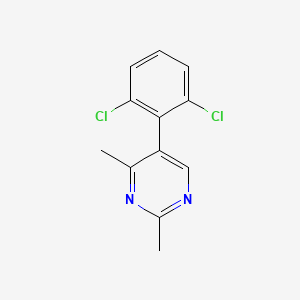
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
